4-{1-[(4,5-Dihydro-1H-imidazol-2-yl)-hydrazono]-ethyl}-2-nitro-phenylamine
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Overview
Description
N-[1-(4-amino-3-nitrophenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine is a C-nitro compound.
Scientific Research Applications
Synthesis and Chemical Properties
- Research on imidazole derivatives, including structures similar to 4-{1-[(4,5-Dihydro-1H-imidazol-2-yl)-hydrazono]-ethyl}-2-nitro-phenylamine, has explored their synthesis and structural properties. For instance, Abdelhamid, Gomha, and Kandeel (2017) described the synthesis of thiazole and thiadiazole derivatives via reactions involving hydrazonoyl halides and ethanolic triethylamine, which are relevant to the chemical properties of similar imidazole derivatives (Abdelhamid, Gomha, & Kandeel, 2017).
Antimicrobial Screening
- Desai et al. (2012) conducted a study on new imidazole derivatives, focusing on their antimicrobial screening. This research is significant for understanding the potential applications of imidazole derivatives in antimicrobial therapies (Desai et al., 2012).
Reaction with Ethylenediamine
- The reaction of similar nitroimidazole derivatives with ethylenediamine was studied by El′tsov and Mokrushin (2002). This work is relevant for understanding the chemical reactivity and potential applications of this compound in various chemical transformations (El′tsov & Mokrushin, 2002).
Nucleophilic Interactions
- Duffy et al. (2002) explored the heterocyclisation reactions mediated by nucleophilic interaction of aromatic nitro groups with ortho heterocumulene side chains. This research provides insights into the chemical behavior and potential synthetic applications of nitroimidazole derivatives (Duffy et al., 2002).
Structural Studies and Antileishmanial Activity
- Research by Oliveira et al. (2019) on imidazole hydrazone compounds, including their crystal structure determinations and antileishmanial activity, adds to the understanding of the potential biomedical applications of imidazole derivatives (Oliveira et al., 2019).
Properties
Molecular Formula |
C11H14N6O2 |
---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
N-[(E)-1-(4-amino-3-nitrophenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C11H14N6O2/c1-7(15-16-11-13-4-5-14-11)8-2-3-9(12)10(6-8)17(18)19/h2-3,6H,4-5,12H2,1H3,(H2,13,14,16)/b15-7+ |
InChI Key |
LAQRLYGYWHSSGZ-VIZOYTHASA-N |
Isomeric SMILES |
C/C(=N\NC1=NCCN1)/C2=CC(=C(C=C2)N)[N+](=O)[O-] |
SMILES |
CC(=NNC1=NCCN1)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC1=NCCN1)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
solubility |
39.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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